molecular formula C13H15BClF3O2 B3215673 2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 1165935-98-7

2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B3215673
CAS No.: 1165935-98-7
M. Wt: 306.52
InChI Key: GASUPCHDYFQBAK-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 1622217-23-5) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its molecular formula is C₁₂H₁₄BClF₃NO₂, with a molar mass of 307.5 g/mol . Key physical properties include a predicted density of 1.27 g/cm³ and boiling point of 347.8°C . The presence of both chloro (-Cl) and trifluoromethyl (-CF₃) substituents on the phenyl ring enhances its electron-withdrawing character, making it highly reactive in palladium-catalyzed reactions .

Properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)15)13(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASUPCHDYFQBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. 2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester serves as an effective coupling partner due to the enhanced reactivity provided by the pinacol ester group. This reactivity facilitates the formation of complex organic molecules, which are essential in pharmaceuticals and materials science.

Table 1: Comparison of Boronic Acid Derivatives in Suzuki-Miyaura Reactions

Compound NameStructure FeaturesYield (%)Notes
This compoundChloro and trifluoromethyl groupsHighEffective in forming biaryl compounds
4-Chloro-3-(trifluoromethyl)phenylboronic acidLacks hydroxyl groupModerateDifferent reactivity profile
3-Chloro-4-fluorophenylboronic acidLacks trifluoromethyl groupLowLess effective in coupling

Biological Applications

Interaction with Biomolecules

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with cis-diols present in various biomolecules. This property is particularly useful in developing sensors and probes for biological targets.

Case Study: Sensor Development

Research has demonstrated that boronic acids can be utilized to create selective sensors for glucose monitoring. The trifluoromethyl group enhances lipophilicity and may improve the binding affinity of the sensor to glucose, making it a promising candidate for further development.

Pharmaceutical Applications

Potential Drug Development

The unique combination of functional groups (chloro, trifluoromethyl, and hydroxyl) in this compound suggests potential as a drug candidate. The chloro and trifluoromethyl groups may enhance interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding.

Activity TypeMechanismExample Compound
Enzyme InhibitionInhibits proteases and kinasesBoronic acids with similar structures
Sensor DevelopmentBinds selectively to cis-diolsThis compound

Mechanism of Action

The primary mechanism of action of 2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Effects

2-Fluoro-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS N/A)
  • Molecular Formula : C₁₃H₁₅BF₄O₂; Molar Mass : 290.06 g/mol .
  • The -CF₃ group maintains strong electron-withdrawing effects, similar to the target compound .
2,4-Bis(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS 1073353-65-7)
  • Molecular Formula : C₁₄H₁₅BF₆O₂; Molar Mass : 352.09 g/mol (estimated).
  • The second -CF₃ group at the 4-position amplifies electron-withdrawing effects, likely increasing reactivity in Suzuki reactions compared to mono-substituted analogs .
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS 2121514-17-6)
  • Molecular Formula : C₁₃H₁₅BClF₃O₃; Molar Mass : 322.52 g/mol .

Solubility and Stability

  • General Trends: Pinacol esters exhibit superior solubility in organic solvents compared to parent boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform, 3-pentanone, and acetone .
  • Impact of Substituents :
    • The target compound’s -Cl and -CF₃ groups reduce polarity, favoring solubility in chloroform and ethers.
    • Hydroxyl-containing analogs (e.g., CAS 2121514-17-6) may have lower solubility in hydrocarbons due to increased polarity .
    • Ethoxy-substituted derivatives (e.g., CAS 1668474-08-5) show moderate solubility in polar aprotic solvents like acetone .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Reactions: Electron-withdrawing groups (-Cl, -CF₃) activate the boronic ester by lowering the electron density at the boron center, accelerating oxidative addition with palladium catalysts . Bis-CF₃ derivatives (e.g., CAS 1073353-65-7) are expected to exhibit higher reactivity due to stronger electron withdrawal .

Data Table: Key Properties of Analogs

Compound (CAS) Molecular Formula Molar Mass (g/mol) Substituents Solubility Trends Reactivity Notes
1622217-23-5 (Target) C₁₂H₁₄BClF₃NO₂ 307.5 -Cl, -CF₃ High in chloroform, ethers High reactivity in Suzuki
1073353-65-7 C₁₄H₁₅BF₆O₂ 352.09 -CF₃ (2,4-positions) Moderate in ketones Enhanced electron withdrawal
2121514-17-6 C₁₃H₁₅BClF₃O₃ 322.52 -Cl, -CF₃, -OH Lower in hydrocarbons Polar interactions possible
2-Fluoro-4-CF₃ analog C₁₃H₁₅BF₄O₂ 290.06 -F, -CF₃ High in chloroform Faster kinetics vs. -Cl
1668474-08-5 C₁₄H₁₉BClFO₃ 300.56 -Cl, -OCH₂CH₃, -F Moderate in polar solvents Steric effects from ethoxy

Biological Activity

2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester, with the CAS number 1165935-98-7, is a boronic acid derivative that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₉H₈BClF₃O₂
  • Molecular Weight : 224.37 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological molecules, particularly in antimicrobial applications and potential therapeutic uses in cancer treatment.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit varying degrees of antimicrobial activity. A study focused on related compounds demonstrated moderate antibacterial effects against pathogens such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values suggesting promising potential for therapeutic applications against these bacteria .

Microorganism MIC (µg/mL) Activity Level
Escherichia coli50Moderate
Bacillus cereus25Moderate
Candida albicans100Low
Aspergillus niger75Moderate

The mechanism by which boronic acids exert their antimicrobial effects often involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis. Specifically, they may interact with serine proteases or other enzymes involved in metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

Several studies have focused on the biological activity of boronic acid derivatives similar to this compound:

  • Study on Protodeboronation : Research highlighted the stability of pinacol esters like this compound against protodeboronation under various pH conditions. The findings suggested that the pinacol group significantly enhances stability compared to other derivatives, which could impact their biological efficacy in therapeutic settings .
  • Antiproliferative Activity : Another investigation assessed the antiproliferative effects of related boronic acids on cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards prostate cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapies .
  • In Vitro Studies : A comprehensive study evaluated the in vitro antimicrobial activity of various boronic acids, including the target compound. The results demonstrated a clear correlation between structural modifications and enhanced biological activity, providing insights into how chemical structure influences efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of the parent boronic acid with pinacol. A typical protocol involves refluxing 2-chloro-4-(trifluoromethyl)phenylboronic acid with pinacol in anhydrous toluene using a dehydrating agent (e.g., molecular sieves) to drive esterification. Reaction monitoring via 11B^{11}\text{B} NMR or TLC is recommended to confirm completion. Yield optimization requires strict control of moisture, as boronic acids are prone to protodeboronation under aqueous conditions .

Q. How does the pinacol ester group enhance stability compared to the free boronic acid?

  • Methodology : The pinacol ester group reduces hydrolysis susceptibility by sterically shielding the boron atom. For example, arylboronic esters exhibit half-lives of ~19 hours at pH 13.5 and 70°C, whereas free boronic acids degrade rapidly under basic conditions. Stability studies using kinetic assays (e.g., monitoring hydrolysis via UV-Vis or 11B^{11}\text{B} NMR) are critical for applications in aqueous media .

Q. What solvents are most effective for solubilizing this compound in cross-coupling reactions?

  • Methodology : Pinacol esters generally exhibit high solubility in chloroform, ethers (e.g., THF), and ketones (e.g., acetone). For this compound, solubility tests via dynamic gravimetric methods in solvents like toluene, DCM, and acetonitrile are recommended. Chloroform is often preferred for Suzuki-Miyaura couplings due to its compatibility with Pd catalysts .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro and 4-trifluoromethyl substituents influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing trifluoromethyl group reduces electron density at the boron center, potentially slowing transmetalation in Suzuki couplings. Steric hindrance from the chloro substituent may require optimized ligands (e.g., SPhos or XPhos) to facilitate Pd insertion. Comparative kinetic studies using 19F^{19}\text{F} NMR or DFT calculations can quantify these effects .

Q. What strategies mitigate protodeboronation during high-temperature or strongly basic reactions?

  • Methodology : Protodeboronation pathways are pH- and temperature-dependent. For reactions requiring basic conditions (e.g., couplings with aryl chlorides), buffered systems (pH 8–10) or additives like K3_3PO4_4 can minimize degradation. Pre-hydrolytic pathways observed in arylboronic esters (e.g., via boroxine formation) should be monitored using mass spectrometry or HPLC .

Q. How can radical-based functionalization of this boronic ester be achieved while retaining the boron group?

  • Methodology : Radical coupling via boron-ate complexes (generated by reacting the ester with organolithium reagents) enables α-C–H functionalization. For example, trifluoromethyl radicals induce stereospecific 1,2-aryl migration, retaining the boronic ester. Mechanistic studies using EPR or radical trapping agents (e.g., TEMPO) validate the pathway .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodology : High-purity batches (>97%) require GC-MS or HPLC with UV/ELSD detection. For boronic ester-specific impurities (e.g., residual pinacol or boroxine), 11B^{11}\text{B} NMR is indispensable. Dynamic solubility assays (e.g., nephelometry) assess crystallinity and aggregation tendencies .

Key Research Considerations

  • Handling : Store under inert atmosphere (Ar/N2_2) at –20°C to prevent moisture ingress.
  • Safety : Harmful if inhaled; use fume hoods and PPE during synthesis .
  • Applications : Ideal for synthesizing fluorinated biaryl scaffolds in medicinal chemistry or materials science .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester
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2-Chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester

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